4-Methyldibenzofuran
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methyldibenzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O/c1-9-5-4-7-11-10-6-2-3-8-12(10)14-13(9)11/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLTFRTTTZWMJJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00976296 | |
| Record name | 4-Methyldibenzo[b,d]furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00976296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7320-53-8, 60826-62-2 | |
| Record name | 4-Methyldibenzofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7320-53-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyldibenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007320538 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenzofuran, methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060826622 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methyldibenzo[b,d]furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00976296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyldibenzofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.992 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 4-METHYLDIBENZOFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FA4D1EJ7S3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis and Reaction Mechanisms of 4 Methyldibenzofuran
De Novo Synthetic Pathways for 4-Methyldibenzofuran
The construction of the this compound skeleton from non-dibenzofuran precursors, known as de novo synthesis, involves several strategic approaches to build the fused three-ring system.
Annulation Strategies for Furan (B31954) Ring Formation
Annulation strategies focus on the formation of the central furan ring by connecting two separate benzene (B151609) rings or by building the furan ring onto a biphenyl-type structure.
The Feist–Benary furan synthesis is a classic organic reaction that produces substituted furans from α-halo ketones and β-dicarbonyl compounds in the presence of a base like ammonia or pyridine. wikipedia.orgambeed.comwikipedia.org The mechanism involves the deprotonation of the β-dicarbonyl compound to form an enolate, which then attacks the α-halo ketone. A subsequent cyclization and dehydration yields the furan ring. wikipedia.orgquimicaorganica.org
While typically used for simpler furans, this strategy can be conceptually applied to the synthesis of the dibenzofuran (B1670420) core. To form a dibenzofuran structure, the reactants would need to incorporate pre-existing benzene rings. For this compound, this would necessitate a complex, appropriately substituted bicyclic starting material. The general mechanism proceeds as follows:
Enolate Formation : A base removes an acidic proton from the β-dicarbonyl compound.
Nucleophilic Attack : The resulting enolate attacks the carbonyl group of the α-halo ketone.
Cyclization : An intramolecular nucleophilic substitution occurs where the enolate displaces the halide.
Dehydration : The final step is the elimination of a water molecule to form the aromatic furan ring. wikipedia.org
This pathway, while fundamental for furan synthesis, is less commonly employed for complex structures like substituted dibenzofurans compared to more modern cross-coupling methods.
A prevalent and effective method for synthesizing the dibenzofuran skeleton is the intramolecular cyclization of diaryl ethers. organic-chemistry.orgresearchgate.net This approach often utilizes transition metal catalysis, particularly palladium, to facilitate the formation of the C-C bond that closes the furan ring. organic-chemistry.orgnih.gov
One prominent method is the palladium-catalyzed phenol-directed C-H activation/C-O cyclization. nih.govfigshare.com In this reaction, a diaryl ether substrate is cyclized using a palladium catalyst, often in the presence of an oxidant like air. nih.gov To synthesize this compound, a precursor such as 2-phenoxy-m-cresol or a related substituted diaryl ether would be required.
Another powerful variant involves the cyclization of o-iodo diaryl ethers. organic-chemistry.orgnih.gov This method uses a reusable palladium on carbon (Pd/C) catalyst under ligand-free conditions, offering high yields and tolerance for various functional groups. organic-chemistry.org The synthesis of the o-iododiaryl ether precursor can be achieved in a one-pot sequence through the iodination and subsequent O-arylation of a phenol (B47542). organic-chemistry.orgnih.gov
Table 1: Catalytic Systems for Dibenzofuran Synthesis via Diaryl Ether Cyclization
| Catalyst System | Substrate | Conditions | Yield | Reference |
|---|---|---|---|---|
| Pd(OAc)₂ / K₂CO₃ | 2-Biphenylyl Phenyl Ether | Air, 120 °C | High | nih.gov |
| Pd/C / NaOAc | o-Iodo Diaryl Ether | DMA, 140 °C | 75–100% | organic-chemistry.org |
This table presents generalized data for dibenzofuran synthesis; specific yields for this compound would depend on the exact precursors.
Annulation of Benzo[b]furans
An alternative strategy, known as benzoannulation, involves constructing a benzene ring onto an existing benzo[b]furan scaffold. researchgate.netrsc.org This approach can be advantageous due to the availability of diverse starting materials and the potential for controlling the substitution pattern of the newly formed ring. researchgate.net For instance, a suitably substituted 2-nitrobenzofuran can react with alkylidene malononitriles in a base-mediated process to assemble the dibenzofuran structure. researchgate.net To obtain this compound via this route, one would need to start with a methyl-substituted benzo[b]furan and choose reagents that would build the second benzene ring in the correct orientation.
Rearrangement of Other Ring Systems to Form the Dibenzofuran Skeleton
The formation of the dibenzofuran skeleton through the rearrangement of other cyclic systems is a less common but mechanistically interesting pathway. nih.gov Such rearrangements often involve a significant reorganization of the molecular framework, driven by the formation of the stable, aromatic dibenzofuran system. nih.govlibretexts.org For example, a dearomative ring fragmentation of specific ortho-heteroatom-substituted dianiline squaraine dyes can lead to new aromatic frameworks under mild conditions. nih.gov While direct examples leading specifically to this compound are not prominent in the literature, skeletal rearrangements of complex polycyclic systems, sometimes mediated by electrophiles like iodine, can result in deep-seated changes to form new heterocyclic rings. nih.gov Another conceptual route could involve the acid-catalyzed ring-opening of a furan-containing precursor, followed by a recyclization cascade to form the dibenzofuran structure. nih.gov
Targeted Methylation and Functionalization of Dibenzofuran Scaffolds
Instead of building the entire ring system, this compound can be synthesized by introducing a methyl group onto the pre-formed dibenzofuran core. This requires regioselective functionalization, which can be challenging due to the presence of multiple reactive positions on the dibenzofuran molecule (positions 1, 2, 3, and 4). nih.govmdpi.com
The reactivity of dibenzofuran in electrophilic substitution reactions, such as Friedel-Crafts alkylation, is governed by the electronic properties of the heterocyclic system. The oxygen atom directs electrophiles to certain positions, but a mixture of products is often obtained.
A more controlled approach involves a multi-step sequence. First, a functional group is introduced at the desired position, which then facilitates the introduction of the methyl group. Selective functionalization at the 4-position of dibenzofuran has been achieved, often as part of the synthesis of materials for applications like organic light-emitting diodes (OLEDs). nih.govmdpi.com For instance, halogenation (bromination or fluorination) can be directed to the 4-position. nih.gov The resulting 4-halodibenzofuran can then be used in cross-coupling reactions, such as a Suzuki or Stille coupling, with an appropriate methyl-organometallic reagent to yield this compound.
Table 2: Potential Functionalization/Methylation Sequence for Dibenzofuran
| Step | Reaction Type | Reagents | Intermediate Product |
|---|---|---|---|
| 1. Halogenation | Electrophilic Aromatic Substitution | e.g., N-Bromosuccinimide (NBS) | 4-Bromodibenzofuran |
This table outlines a plausible synthetic route; reaction conditions would require specific optimization.
This targeted approach offers greater control over the final product's structure compared to direct methylation, which might lack the required regioselectivity.
Friedel-Crafts Alkylation for Methyl Group Introduction
The introduction of a methyl group onto the dibenzofuran scaffold to synthesize this compound can be achieved through the Friedel-Crafts alkylation reaction. mt.comyoutube.com This classic method of forming a carbon-carbon bond involves the reaction of an alkyl halide with an aromatic compound in the presence of a strong Lewis acid catalyst. mt.comnih.gov For the synthesis of this compound, dibenzofuran is treated with a methylating agent, such as methyl chloride or methyl iodide, and a Lewis acid catalyst like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). mt.comresearchgate.net
The mechanism proceeds in several steps. First, the Lewis acid catalyst reacts with the methyl halide to form a more potent electrophile, a carbocation or a carbocation-like complex. mt.comyoutube.com This highly reactive electrophilic species is then attacked by the electron-rich π system of the dibenzofuran ring, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. stackexchange.comechemi.com The aromaticity of the ring is temporarily disrupted in this step. mt.com Finally, a base, such as the AlCl₄⁻ complex, abstracts a proton from the carbon atom bearing the new methyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst. mt.com The regioselectivity of this reaction is influenced by the inherent electronic properties of the dibenzofuran ring system, with substitution occurring at positions that are most activated towards electrophilic attack.
Electrophilic Substitution Reactions and Regioselectivity
The reactivity and orientation of subsequent electrophilic substitution reactions on the this compound molecule are governed by the combined directing effects of the resident methyl group and the fused heterocyclic ring system. The methyl group is an activating group and an ortho, para-director due to its electron-donating inductive and hyperconjugation effects. youtube.com This means it increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack, and directs incoming electrophiles to the positions ortho and para to itself.
Within the dibenzofuran structure, electrophilic attack generally occurs on the benzene rings. stackexchange.comechemi.com The presence of the oxygen atom influences the electron distribution, but the primary sites of substitution are typically the 2, 3, 6, and 8 positions. For this compound, the methyl group at position 4 will strongly activate the ortho positions (3) and the para position (no direct para position is available on the same ring, but its influence extends throughout the molecule). The interplay between the activating methyl group and the inherent reactivity of the dibenzofuran nucleus determines the final regiochemical outcome, which can often lead to a mixture of products. oregonstate.edu The specific position of substitution depends on the nature of the electrophile and the reaction conditions. youtube.com
Halogenation is a type of electrophilic aromatic substitution where a hydrogen atom on the aromatic ring is replaced by a halogen, such as chlorine, bromine, or iodine. mt.com In the case of this compound, this reaction is typically carried out by treating the compound with a halogen (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst, such as FeCl₃ or FeBr₃, or in a suitable solvent. The catalyst polarizes the halogen molecule, creating a stronger electrophile that can be attacked by the aromatic ring. libretexts.org
The regioselectivity of halogenation is directed by the activating methyl group. The incoming halogen atom will preferentially substitute at positions that are electronically enriched. The primary sites for substitution would be the positions ortho and para to the methyl group. Given the structure of this compound, the most likely positions for halogenation are C-3 and other activated positions on the dibenzofuran skeleton, influenced by the combined directing effects.
Table 1: Regioselectivity in Electrophilic Halogenation of this compound
| Position | Directing Influence | Predicted Reactivity |
| C-3 | ortho to -CH₃ | Highly Favored |
| C-6 | Activated position on the second ring | Possible |
| C-8 | Activated position on the second ring | Possible |
Nitration involves the introduction of a nitro group (-NO₂) onto the aromatic ring. This is typically achieved by using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). aiinmr.com The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺). aiinmr.comyoutube.com
The aromatic π system of this compound attacks the nitronium ion, forming a resonance-stabilized sigma complex. aiinmr.com The position of attack is dictated by the directing effects of the methyl group. As an ortho, para-director, the methyl group at C-4 directs the incoming nitro group primarily to the C-3 position. The subsequent removal of a proton from the sigma complex by a weak base (like HSO₄⁻ or H₂O) restores aromaticity, yielding the nitrated product.
Friedel-Crafts acylation is a key method for introducing an acyl group (-COR) into an aromatic ring. arkat-usa.orgcore.ac.uk The reaction involves treating this compound with an acylating agent, such as an acyl chloride (RCOCl) or an acid anhydride ((RCO)₂O), in the presence of a Lewis acid catalyst, typically AlCl₃. nih.gov The Lewis acid coordinates with the acylating agent to form a highly electrophilic acylium ion (RCO⁺), which is resonance-stabilized. mt.com
The acylium ion is then attacked by the electron-rich ring of this compound. Due to the strong activating and directing effect of the C-4 methyl group, the acylation is expected to occur preferentially at the C-3 position. A subsequent deprotonation step restores the aromaticity of the ring. arkat-usa.org Unlike Friedel-Crafts alkylation, the acylation reaction has the advantage that the introduced acyl group is deactivating, which prevents further polysubstitution reactions. mt.com
Nucleophilic Reactions and Ring Cleavage
While dibenzofurans are generally more reactive towards electrophiles, they can undergo nucleophilic reactions under specific conditions, particularly those involving strong nucleophiles that can lead to the cleavage of the ether linkage in the furan ring. researchgate.net The C-O bond in the dibenzofuran ring system is relatively inert but can be cleaved by potent organometallic reagents or under harsh reaction conditions. researchgate.net Such ring-opening reactions are significant as they provide synthetic routes to functionalized biphenyl derivatives. researchgate.net
Organolithium reagents, such as n-butyllithium (n-BuLi), are powerful nucleophiles and strong bases. youtube.comwikipedia.org Their reaction with this compound can proceed via two main pathways: deprotonation (metalation) or nucleophilic attack.
As a strong base, butyl lithium can abstract an acidic proton from the aromatic ring, a process known as lithiation or metalation. wikipedia.orguniurb.it The most acidic protons in dibenzofuran are typically adjacent to the oxygen atom (at C-1 and C-9). Therefore, butyl lithium is likely to deprotonate this compound at one of these positions, forming a lithiated intermediate that can then be reacted with various electrophiles.
Alternatively, under certain conditions, the organolithium reagent can act as a nucleophile, attacking one of the carbons of the ether linkage (C-O bond). saylor.org This nucleophilic attack can initiate a ring-opening process, leading to the cleavage of the furan ring. researchgate.net The reaction results in the formation of a lithium phenoxide derivative of a substituted biphenyl, which upon acidic workup, would yield a hydroxylated biphenyl compound. masterorganicchemistry.com The specific outcome of the reaction depends on factors such as the solvent, temperature, and the presence of any additives. uniurb.it
Pyrosynthesis and Thermal Formation Mechanisms of this compound
Formation in Combustion and Pyrolysis of Hydrocarbons and Heterocyclic Compounds
This compound, a methylated derivative of dibenzofuran, is formed during high-temperature processes such as combustion and pyrolysis of various organic materials. Dibenzofurans and their derivatives are recognized as heterocyclic aromatic compounds that can be generated alongside polycyclic aromatic hydrocarbons (PAHs) under these conditions researchgate.net. They are found in the emissions from combustion sources, including coke dust, fly ash, and flame soot researchgate.net. The presence of this compound in such mixtures is often linked to the thermal degradation of specific precursors containing both the necessary ring structures and methyl groups.
One clear example of its formation through pyrolysis is the Flash Vacuum Pyrolysis (FVP) of aryl 2-(allyloxy)benzoates. Research has demonstrated that the FVP of specific substituted benzoates at 650 °C leads to the formation of this compound as a major product. This process highlights a specific synthetic route where complex organic molecules rearrange under thermal stress to yield the stable dibenzofuran core mdpi.com.
| Precursor Compound | Pyrolysis Conditions | Major Product | Approximate Yield |
|---|---|---|---|
| Aryl 2-(allyloxy)benzoate derivative | 650 °C, 0.001 Torr | This compound | ~30% |
In the context of geochemistry, methyldibenzofuran isomers, including this compound, serve as indicators of the thermal maturity of organic matter in geological formations pcbiochemres.com. Their presence in coal and sedimentary rocks suggests that they are natural products of the slow pyrolysis of complex hydrocarbons and heterocyclic compounds (biomass) over geological timescales pcbiochemres.com. Within the isomers, this compound is noted to be more thermodynamically stable than 1-methyldibenzofuran (B1607422), and their ratio can be used to assess the temperature history of the source rock pcbiochemres.com.
Furthermore, studies on the fuel-rich oxidation of toluene, a methylated aromatic hydrocarbon, have identified dibenzofuran as a product bohrium.com. While not explicitly isolating the 4-methyl derivative, the presence of a methyl group on the precursor fuel makes the formation of methyldibenzofurans a highly probable outcome of the complex reactions occurring during combustion.
Role of Radical Mechanisms in Formation (e.g., Phenyl Radical Mechanism from Nitrobenzene Pyrolysis)
The formation of complex aromatic compounds like this compound during high-temperature pyrolysis and combustion is governed by free radical mechanisms. These processes involve the breaking of chemical bonds to form highly reactive species with unpaired electrons, known as radicals, which then initiate a cascade of reactions to form more stable products. The pyrolysis of organic compounds is generally dominated by free radical reactions, which include initiation, propagation, and termination steps.
A plausible pathway for the formation of the dibenzofuran skeleton involves the reaction of phenolic compounds with other radical species. For instance, the formation of benzofurans can occur through the combination of an o-hydroxyphenyl radical with a vinyl radical. This concept can be extended to the formation of dibenzofurans from larger precursors. Theoretical studies have shown that the oxidation of polycyclic aromatic hydrocarbons (PAHs) is a source of dibenzofuran, often initiated by the addition of a hydroxyl radical (•OH) to the aromatic structure mdpi.com.
A specific illustrative pathway involves the phenyl radical (C₆H₅•), which can be generated from various sources, including the pyrolysis of nitrobenzene. The thermal decomposition of nitrobenzene is known to cleave the C-N bond, yielding a phenyl radical and nitrogen dioxide (NO₂). This highly reactive phenyl radical can then participate in the formation of larger aromatic structures.
For the formation of this compound via this mechanism, the generated phenyl radical would need to react with a methylated phenolic compound, such as p-cresol (4-methylphenol). The proposed mechanism would proceed via the following general steps:
Initiation : Phenyl radicals are formed from the pyrolysis of a precursor like nitrobenzene.
Propagation :
The phenyl radical attacks p-cresol, potentially abstracting a hydrogen atom to form benzene and a 4-methylphenoxy radical.
Alternatively, radical-radical coupling or addition reactions could lead to the formation of a hydroxylated methyl-biphenyl intermediate.
Cyclization and Rearrangement : The intermediate undergoes intramolecular cyclization, losing a molecule of water or hydrogen to form the stable furan ring, resulting in the this compound structure.
This type of radical-driven pathway, where smaller aromatic radicals combine and cyclize, is fundamental to understanding the formation of complex heterocyclic compounds in high-temperature environments.
Advanced Spectroscopic Analysis of 4 Methyldibenzofuran
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. It provides detailed information about the carbon and hydrogen framework of a molecule.
In the ¹³C NMR spectrum of 4-methyldibenzofuran, each unique carbon atom in the molecule produces a distinct resonance signal. libretexts.org The chemical shifts of these signals are influenced by the electronic environment of the carbon atoms. oregonstate.edu Quaternary carbons, those without any attached hydrogens, generally show weaker signals. oregonstate.edu
The approximate chemical shift ranges for the different types of carbon atoms in this compound are as follows:
Alkyl Carbon (CH₃): This carbon will appear in the upfield region of the spectrum.
Aromatic Carbons (C-H and C-C): These carbons will resonate in the downfield region, typically between 100 and 150 ppm. ucl.ac.uk
Aromatic Carbons bonded to Oxygen (C-O): These carbons are deshielded by the electronegative oxygen atom and will appear further downfield in the aromatic region.
The specific chemical shifts can be used to confirm the substitution pattern of the dibenzofuran (B1670420) core.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Expected Chemical Shift Range (ppm) |
|---|---|
| Alkyl (CH₃) | ~20-30 |
| Aromatic (C-H) | ~110-130 |
| Aromatic (C-C) | ~120-150 |
| Aromatic (C-O) | ~150-160 |
Note: The actual chemical shifts may vary depending on the solvent and other experimental conditions. sigmaaldrich.comcarlroth.com
¹H NMR spectroscopy provides information about the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule.
In the ¹H NMR spectrum of this compound, the following signals are expected:
Methyl Protons (CH₃): A singlet in the upfield region (around 2.4 ppm) corresponding to the three equivalent protons of the methyl group.
Aromatic Protons: A series of multiplets in the downfield region (typically between 7.0 and 8.5 ppm) corresponding to the protons on the dibenzofuran rings.
The coupling patterns (splitting of signals) of the aromatic protons provide information about the number of adjacent protons. The coupling constant, J, is the distance between the split peaks and is measured in Hertz (Hz). libretexts.org For aromatic protons, ortho coupling (³J) is typically in the range of 6-10 Hz, while meta coupling (⁴J) is smaller, around 2-4 Hz. libretexts.org
Table 2: Predicted ¹H NMR Data for this compound
| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
|---|---|---|---|
| Methyl (4-CH₃) | ~2.4 | Singlet | N/A |
| Aromatic Protons | ~7.0 - 8.5 | Multiplets | ³J ≈ 6-10, ⁴J ≈ 2-4 |
Note: The actual chemical shifts and coupling constants can be influenced by the solvent and the specific spectrometer frequency. ucl.ac.ukresearchgate.net
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used for the identification and quantification of compounds.
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection capabilities of mass spectrometry. mdpi.com It is widely used for the analysis of volatile and semi-volatile organic compounds. mdpi.commeasurlabs.com In the context of this compound, GC-MS is employed for its identification in complex mixtures, such as crude oil and environmental samples. researchgate.netresearchgate.netresearchgate.net
The identification is based on the retention time of the compound as it passes through the GC column and the mass spectrum obtained from the MS detector. libretexts.org For quantification, a calibration curve is typically prepared using standard solutions of the analyte. nih.gov The peak area of the analyte in the sample is then compared to the calibration curve to determine its concentration. libretexts.org The use of an internal standard can improve the accuracy and precision of the quantification. libretexts.org Semi-quantitative analysis can also be performed by comparing the signal intensities of the unknown substance with those of a standard. cleancontrolling.com
Electron impact ionization (EI) is a hard ionization technique that results in significant fragmentation of the analyte molecule. azom.com The resulting fragmentation pattern is a characteristic "fingerprint" of the molecule and can be used for its identification by comparing it to a spectral library. uni-saarland.de
For this compound (molecular weight 182.22 g/mol ), the mass spectrum will show a molecular ion peak (M⁺) at m/z 182. nih.govnist.gov The most prominent fragment ions are typically observed at m/z 181, corresponding to the loss of a hydrogen atom, and m/z 152, resulting from the loss of a formyl radical (CHO). nih.gov The base peak, which is the most intense peak in the spectrum, is often the molecular ion at m/z 182. nih.gov
Table 3: Key Ions in the EI-MS Spectrum of this compound
| m/z | Ion | Significance |
|---|---|---|
| 182 | [M]⁺ | Molecular Ion |
| 181 | [M-H]⁺ | Loss of a hydrogen atom |
| 152 | [M-CHO]⁺ | Loss of a formyl radical |
High-resolution mass spectrometry (HRMS) is a technique that can measure the mass-to-charge ratio of an ion with very high accuracy, typically to several decimal places. bioanalysis-zone.com This allows for the determination of the elemental composition of a molecule from its exact mass. msu.edu Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas. bioanalysis-zone.comchromatographyonline.com
The exact mass of this compound (C₁₃H₁₀O) is 182.0732 g/mol . nih.gov HRMS can confirm this precise mass, providing a high degree of confidence in the identification of the compound. This is particularly useful when analyzing complex samples where isobaric interferences (ions with the same nominal mass) may be present. chromatographyonline.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations such as stretching and bending. utdallas.edu The vibrational spectrum is a unique property of a molecule and serves as a "fingerprint" for identification. wiley.com For this compound, the IR spectrum is characterized by absorption bands corresponding to its core structural components: the aromatic rings, the methyl group, and the ether linkage.
The key functional group vibrations for this compound include:
Aromatic C-H Stretch: Aromatic compounds exhibit C-H stretching vibrations at wavenumbers slightly above 3000 cm⁻¹. vscht.cz For this compound, these sharp absorptions are expected in the 3000-3100 cm⁻¹ region. vscht.cz
Aliphatic C-H Stretch: The methyl (CH₃) group attached to the aromatic ring will show C-H stretching vibrations just below 3000 cm⁻¹, typically in the 2850-3000 cm⁻¹ range. nobraintoosmall.co.nz
Aromatic C=C Stretch: The carbon-carbon double bond stretching within the aromatic rings gives rise to several bands of variable intensity in the 1400-1600 cm⁻¹ region. vscht.cz Aromatic hydrocarbons typically show absorptions in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ ranges due to these vibrations. vscht.cz
Aryl Ether C-O-C Stretch: The dibenzofuran structure contains an aryl ether linkage. The asymmetric stretching of the C-O-C bond in aryl ethers produces a strong, characteristic band between 1200 cm⁻¹ and 1250 cm⁻¹. msu.edu A symmetric stretching band may also be observed near 1000-1075 cm⁻¹.
The table below summarizes the expected characteristic IR absorption bands for this compound.
| Vibration Type | Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| C-H Stretch | Aromatic | 3000 - 3100 | Medium to Weak |
| C-H Stretch | Methyl (Aliphatic) | 2850 - 3000 | Medium |
| C=C Stretch | Aromatic Ring | 1400 - 1600 | Variable |
| C-O-C Stretch | Aryl Ether | 1200 - 1250 | Strong |
This table is generated based on established principles of IR spectroscopy. vscht.cznobraintoosmall.co.nzmsu.edu
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorbance Characteristics
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which causes the promotion of electrons from a ground electronic state to a higher energy excited state. libretexts.org This technique is particularly useful for identifying and quantifying compounds containing chromophores, which are light-absorbing moieties, especially those with conjugated π-electron systems. msu.edu
The chromophore in this compound is the entire dibenzofuran ring system. The fusion of a furan (B31954) ring with two benzene (B151609) rings creates an extended conjugated system of π-electrons. This conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, the molecule absorbs light in the ultraviolet region of the electromagnetic spectrum. msu.edu
The primary electronic transitions observed for conjugated aromatic systems like this compound are π → π* transitions. azooptics.com These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Such transitions are typically characterized by high molar absorptivity (ε > 10,000 L·mol⁻¹·cm⁻¹). msu.edu While specific absorption maxima (λ_max) for this compound are not detailed in the provided search results, the extended conjugation suggests that its absorption bands will occur at longer wavelengths compared to non-conjugated systems like benzene. msu.edu
| Transition Type | Orbitals Involved | Chromophore | Expected Wavelength Region |
| π → π | π bonding to π antibonding | Dibenzofuran conjugated system | Ultraviolet (200 - 400 nm) |
This table is generated based on the principles of UV-Vis spectroscopy and the nature of conjugated aromatic compounds. msu.eduazooptics.com
Advanced Spectroscopic Techniques for Comprehensive Characterization
Beyond IR and UV-Vis, a fuller characterization of this compound is achieved using more advanced spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). mdpi.compageplace.de These techniques provide detailed information about the molecular structure, connectivity, and mass.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides insight into the chemical environment of specific nuclei, primarily ¹H (proton) and ¹³C. numberanalytics.com
¹H NMR: In the flash vacuum pyrolysis synthesis of this compound, the proton NMR spectrum of the resulting product mixture showed characteristic signals for the compound. The aromatic protons of this compound appear as a multiplet in the range of δ 8.00-7.30 ppm, integrating to seven protons. The methyl group protons give rise to a sharp singlet at δ 2.61 ppm, corresponding to the three protons of the methyl group. rsc.org
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic Protons | 7.30 - 8.00 | Multiplet | 7H |
| Methyl Protons | 2.61 | Singlet | 3H |
Data sourced from a study on the formation of dibenzofurans. rsc.org
¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct signals are observed for the quaternary (non-protonated) and methine (CH) carbons of the aromatic rings, as well as the methyl carbon. The reported chemical shifts include signals at δ 156.01, 151.77, 125.83, 123.87, and 116.98 for the quaternary carbons, and δ 127.66, 126.99, 123.40, 123.09, 120.81, and 111.89 for the aromatic CH carbons. rsc.org
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. utdallas.edu It is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns. Gas Chromatography-Mass Spectrometry (GC-MS) is commonly used to separate components of a mixture before MS analysis.
The analysis of this compound by GC-MS shows a molecular ion peak (M⁺) at an m/z of 182. rsc.orgnist.gov This corresponds to the molecular weight of the compound (C₁₃H₁₀O), which is calculated to be approximately 182.22 g/mol . nih.govnist.gov The NIST Mass Spectrometry Data Center reports the top three peaks in the mass spectrum as m/z 182 (molecular ion), m/z 181, and m/z 152. nih.gov
| m/z Value | Interpretation | Source |
| 182 | Molecular Ion [M]⁺ | rsc.orgnist.govnih.gov |
| 181 | [M-H]⁺ Fragment | nih.gov |
| 152 | [M-CH₂O]⁺ or [M-H-CHO]⁺ Fragment | nih.gov |
Data sourced from NIST and PubChem databases. nist.govnih.gov
Computational Chemistry and Theoretical Investigations of 4 Methyldibenzofuran
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations are employed to determine the electronic and geometric properties of molecules. These methods solve the Schrödinger equation, or a simplified form of it, to provide detailed information about molecular orbitals, energy levels, and other fundamental characteristics.
Density Functional Theory (DFT) is a widely used computational method in chemistry and materials science to investigate the electronic structure of many-body systems. wikipedia.org Instead of relying on the complex many-electron wavefunction, DFT uses the spatially dependent electron density as the fundamental variable, making it computationally feasible for large molecules. mpg.descispace.com The theory is based on the Hohenberg-Kohn theorems, which state that the ground-state properties of a system are a unique functional of the electron density. wikipedia.orgmpg.de
DFT studies have been applied to understand the electronic properties of methyldibenzofuran isomers. For instance, calculations have been used to determine the charge density differences between 1-methyldibenzofuran (B1607422) (1-MDBF) and 4-methyldibenzofuran (4-MDBF). researchgate.net This analysis helps in understanding the polarity and reactivity of these isomers, which is crucial for applications such as tracing petroleum migration, where the relative abundance of 1-MDBF to 4-MDBF serves as a molecular indicator. researchgate.netdoi.org
Theoretical calculations are crucial for determining the thermodynamic stability and reaction kinetics of chemical compounds. The standard enthalpy of formation (ΔHf°) represents the heat change when one mole of a compound is formed from its constituent elements in their standard states. chemteam.info The activation barrier, or activation energy, is the minimum energy required to initiate a chemical reaction. catalysis.blogchemistrytalk.org
Computational studies have investigated the formation pathways of methyldibenzofurans. For example, the formation of dibenzofuran (B1670420) (DBF) and its methylated derivatives from the reaction of benzofuran (B130515) with the cyclopentadienyl (B1206354) radical has been studied. mdpi.com These studies indicate that the activation barriers for the formation of different isomers can vary significantly. In the reaction of benzothiophene (B83047) (an analogue) with the cyclopentadienyl radical, the C-C cleavage leading to 1-methyl-dibenzothiophene has a lower activation barrier (44.6 kcal/mol) than the pathway forming 4-methyl-dibenzothiophene, suggesting 1-methyl substituted products are formed more easily. mdpi.com Similar trends are inferred for dibenzofuran, with the formation of 1-methyldibenzofuran being energetically preferred over this compound. mdpi.com
| Reaction Pathway | Product | Relative Activation Barrier | Energetic Favorability |
|---|---|---|---|
| Pathway to 1-methyl-DBT | 1-Methyldibenzothiophene | Lower | More Favorable |
| Pathway to 4-methyl-DBT | 4-Methyldibenzothiophene | Higher | Less Favorable |
This table illustrates the principle of activation barriers influencing product formation, with data extrapolated from analogous dibenzothiophene (B1670422) reactions as discussed in the literature. mdpi.com
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. bkcc.ac.in The relative stability of these conformers is determined by factors like steric strain and intramolecular interactions. ucalgary.ca
For substituted dibenzofurans, the position of the methyl group significantly influences the molecule's stability and properties. Theoretical calculations show that the thermodynamic stability of methyldibenzofuran isomers varies. researchgate.net The relative abundances of 1-methyldibenzofuran and this compound are used in geochemistry, and their stability is a key factor. researchgate.netdoi.org The stability of this compound is enhanced by intramolecular interactions, specifically a form of hydrogen bonding. doi.orgcup.edu.cn This interaction makes the 4-MDBF isomer particularly stable compared to other isomers where such bonding is not as favorable. cup.edu.cn This increased stability has a direct impact on its prevalence in geological samples and its utility as a geochemical marker. researchgate.netdoi.org
Molecular Dynamics Simulations for Behavior and Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the behavior and interactions of molecules in different environments.
MD simulations have been utilized to investigate the geo-chromatographic fractionation of methyldibenzofuran isomers in dolomite (B100054) reservoirs. researchgate.net These simulations calculate the interaction energy (EIn) between isomers like 1-MDBF and 4-MDBF and a mineral surface, such as dolomite (104). researchgate.net The results of these simulations help to explain why different isomers migrate at different rates through subsurface rock formations. researchgate.net This theoretical approach, combining MD and DFT, supports the use of the 1-/4-methyldibenzofuran ratio as a tracer for oil migration pathways. researchgate.netvegascashandtitleloanslv.com
Theoretical Studies on Hydrogen Bonding and Intramolecular Interactions
A hydrogen bond is an electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen, nitrogen, or fluorine) and another nearby electronegative atom. libretexts.orglibretexts.org Although weaker than covalent bonds, these interactions can significantly influence a molecule's structure, stability, and properties. libretexts.org
In this compound, theoretical studies have identified the presence of a significant intramolecular interaction. doi.orgcup.edu.cn It has been suggested that a hydrogen bond can form between the lone pair of electrons on the oxygen atom of the furan (B31954) ring and a hydrogen atom of the methyl group at the C-4 position. cup.edu.cn The calculated bond length for this H–O interaction is approximately 2.970 Å, which falls within the range for a hydrogen bond. cup.edu.cn This intramolecular hydrogen bond contributes to the increased thermodynamic stability of the this compound isomer. doi.orgcup.edu.cn
{ "5.": { "5.1.": { "section_title": "Environmental Occurrence, Fate, and Degradation of this compound", "5.1.1.": { "section_title": "Natural Occurrence and Isolation from Environmental and Biological Matrices", "subsection_title": "Presence in Coal, Coal Tar, Crude Oils, and Sediments", "content": "this compound is a naturally occurring oxygen-containing polycyclic aromatic compound found in various geological and industrial materials. researchgate.nettandfonline.com It is a recognized constituent of crude oils, coal, coal tar, and sediments. tandfonline.comekb.egcup.edu.cnmdpi.com The distribution and abundance of this compound and its isomers can provide valuable information in petroleum geochemistry, including insights into the depositional environment, organic matter type, and thermal maturity of source rocks. researchgate.netjsaer.comcup.edu.cn\n\nIn studies of crude oils, particularly from regions like the Niger Delta, this compound has been identified as the most abundant among the methyldibenzofuran isomers. tandfonline.comresearchgate.netresearchgate.net Its predominance, especially in relation to other isomers, has been linked to oils derived from marine environments. tandfonline.comresearchgate.net Conversely, a higher abundance of 2- and 3-methyldibenzofuran (B13760310) is often associated with terrestrial source rocks and coals. researchgate.netjsaer.com The ratio of (1+4)-methyldibenzofuran to (2+3)-methyldibenzofuran is used in conjunction with other geochemical markers like the pristane/phytane (Pr/Ph) ratio to differentiate between various depositional environments such as marine carbonate, marine shale, and lacustrine shale. researchgate.netresearchgate.netepa.gov\n\nthis compound has also been identified in coal tar and its products. researchgate.netamazonaws.com For instance, it was detected in coal tar distillate and its presence was noted in studies on the biodegradation of coal tar products. researchgate.netamazonaws.com Research on tar-rich coal pyrolysis has also reported the presence of this compound in the resulting tar. mdpi.com Furthermore, it is found in ancient sedimentary rocks and its distribution can be influenced by secondary oil migration processes due to its affinity for clay minerals. jsaer.comdoi.orgwebofproceedings.org" }, "5.1.2.": { "subsection_title": "Occurrence in Tobacco Smoke and Combustion Products", "content": "this compound is a known component of tobacco smoke. ekb.egmdpi.comresearchgate.net The combustion of tobacco leads to the formation of thousands of chemical compounds, including polycyclic aromatic hydrocarbons and heterocyclic compounds like dibenzofurans. ccohs.cacanada.ca Research dating back to the 1970s has specifically identified 2-, 3-, and 4-methyldibenzofurans in tobacco smoke. researchgate.net\n\nThe presence of these compounds is not unique to tobacco smoke; they are also released from various other combustion processes. ekb.egmdpi.com Dibenzofurans, in general, are found in emissions from the combustion of fossil fuels, wood, and waste incineration. ekb.egmdpi.com The polycyclic aromatic hydrocarbons in tobacco smoke are believed to be responsible for inducing certain metabolic enzymes, which can have broader implications for how the body processes various substances. nih.govucsf.edu" }, "5.1.3.": { "subsection_title": "Detection in Natural Products (e.g., Arctostaphylos uva-ursi)", "content": "this compound has been reported in the plant species Arctostaphylos uva-ursi, commonly known as bearberry or kinnikinnick. nih.govneist.res.in This plant is part of the Ericaceae family and its leaves have a history of medicinal use. nih.govthenaturopathicherbalist.com Analysis of the volatile components of Arctostaphylos uva-ursi leaves has identified this compound, although it is present in trace amounts. nih.govresearchgate.net The plant contains a wide array of other constituents, including hydroquinone (B1673460) glycosides, polyphenols, and various acids. thenaturopathicherbalist.com" }, "5.1.4.": { "subsection_title": "Presence in Plant Extracts (e.g., Juglans sigillata D.)", "content": "this compound has been identified as a volatile component in the shells of the iron walnut, Juglans sigillata. cabidigitallibrary.org Juglans sigillata is a species of walnut cultivated for its nuts and wood, primarily in southwestern China. nih.gov A gas chromatography-mass spectrometry (GC-MS) analysis of the volatile oil from J. sigillata shells successfully isolated and identified numerous compounds, including this compound. cabidigitallibrary.org While fatty acids and aliphatic hydrocarbons were the main chemical constituents, this compound was also present among the identified compounds. cabidigitallibrary.org The kernels of this walnut are recognized for their nutritional value, containing significant levels of minerals and essential amino acids. notulaebotanicae.romdpi.com" } }, "5.2.": { "5.2.1.": { "section_title": "Environmental Transport and Distribution", "subsection_title": "Atmospheric Distribution (e.g., in fly ash, coke dust, flame soot)", "content": "this compound, as a product of combustion, can be distributed in the atmosphere adsorbed onto particulate matter. ekb.eg Dibenzofurans are known to be released into the air from sources like coal tar and coal gasification operations. ekb.eg They are found in various atmospheric particulates, including fly ash, coke dust, and flame soot. ekb.eg\n\nCoke dust, a byproduct of petroleum refining, is a fine, solid residue that can become airborne. q4cdn.comchemtel.netsinclairoil.com While safety data sheets for petroleum coke primarily focus on the physical hazards of the dust and the release of gases like carbon monoxide upon combustion, the presence of complex organic compounds like dibenzofurans in related materials suggests a potential for their inclusion in such dust. q4cdn.comsinclairoil.comcongress.gov\n\nFlame soot is composed of microscopic carbonaceous particles formed during incomplete combustion of hydrocarbons. americanscientist.orgpsu.edunist.gov These particles provide a surface onto which various polycyclic aromatic hydrocarbons and related compounds can adsorb, facilitating their atmospheric transport. americanscientist.orgnist.gov The formation of soot is a complex process involving the transformation of fuel molecules into polycyclic aromatic hydrocarbons (PAHs) and eventually into solid particles. psu.eduosti.gov Given that this compound is a combustion byproduct, its association with soot particles is a plausible mechanism for its atmospheric distribution. ekb.egmdpi.com" } } }, "tables": { "compounds": [ { "Compound Name": "1-methyldibenzofuran", "Abbreviation": "1-MDBF" }, { "Compound Name": "2-methyldibenzofuran", "Abbreviation": "2-MDBF" }, { "Compound Name": "3-methyldibenzofuran", "Abbreviation": "3-MDBF" }, { "Compound Name": "this compound", "Abbreviation": "4-MDBF" }, { "Compound Name": "Pristane", "Abbreviation": "Pr" }, { "Compound Name": "Phytane", "Abbreviation": "Ph" }, { "Compound Name": "Dibenzofuran", "Abbreviation": "DBF" }, { "Compound Name": "Polycyclic aromatic hydrocarbons", "Abbreviation": "PAHs" } ] } }
Environmental Occurrence, Fate, and Degradation of 4 Methyldibenzofuran
Environmental Transport and Distribution
Aquatic and Soil Distribution and Persistence
The environmental distribution and persistence of 4-methyldibenzofuran are governed by its physicochemical properties, which influence its partitioning between water, soil, and sediment. As a member of the dibenzofuran (B1670420) family, it is expected to exhibit strong sorption to organic matter and persistence in the environment.
In aquatic systems, dibenzofurans, including this compound, are recognized as persistent, bioaccumulative, and toxic compounds. waterquality.gov.aupjoes.comresearchgate.net They possess very low water solubility and a high affinity for binding to organic matter and sediments. waterquality.gov.au This strong partitioning behavior means that aquatic environments act as significant reservoirs for these compounds, where they can accumulate over time. pjoes.com The estimated soil sorption coefficient (Koc) for the parent compound, dibenzofuran, is a key indicator of its mobility. nih.govnih.gov A high Koc value suggests low mobility in soil, meaning the compound is more likely to remain adsorbed to soil particles rather than leaching into groundwater or being transported with surface water runoff. chemsafetypro.com Based on its structure, this compound is expected to have a higher Koc than dibenzofuran, indicating even lower mobility and greater persistence in soil and sediment.
Table 1: Mobility Classification of Chemicals in Soil Based on Koc
| Koc Range | Mobility Class |
| 0 - 50 | Very high |
| 50 - 150 | High |
| 150 - 500 | Medium |
| 500 - 2000 | Low |
| 2000 - 5000 | Slightly |
| > 5000 | Immobile |
| Source: Adapted from McCall et al. classification scheme. chemsafetypro.com |
Degradation Pathways and Environmental Persistence
The environmental persistence of this compound is determined by the rates of various degradation processes, which can be broadly categorized as abiotic and biotic.
Abiotic Degradation
Abiotic degradation involves non-biological processes that break down chemical compounds. For this compound, the primary abiotic degradation pathways considered are photodegradation and hydrolysis.
Photodegradation, or photolysis, is the breakdown of chemical compounds by light. This process can occur through direct absorption of light by the compound (direct photolysis) or through reactions with photochemically generated reactive species in the environment (indirect photolysis). csbsju.edu
Studies on the parent compound, dibenzofuran, and its chlorinated derivatives show that they undergo aqueous photodegradation under environmental conditions. csbsju.eduacs.org The photolytic transformation of these compounds can involve processes such as reductive dechlorination (for chlorinated dibenzofurans) and cleavage of the carbon-oxygen (C-O) ether bond. csbsju.eduacs.org For instance, the photolysis of non-chlorinated dibenzofuran in lake water has been shown to yield 2,2′-dihydroxybiphenyl as a photoproduct. csbsju.edu
The rate of photodegradation is influenced by factors such as the presence of natural sensitizers, like dissolved organic matter in lake water, which can enhance the degradation rate. csbsju.edu The photocatalytic degradation of gaseous dibenzofuran has also been demonstrated using titanium dioxide (TiO2) as a photocatalyst, a process that is enhanced by the presence of metal dopants like Fe3+ and Ce3+. nih.gov While specific quantum yields and photolysis rates for this compound are not detailed in the available literature, it is expected to undergo photodegradation, similar to other dibenzofurans. However, the exact pathways and rates would be influenced by the methyl substituent.
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. This process is not considered a significant environmental fate process for dibenzofuran and its derivatives, including this compound. nih.gov These compounds lack functional groups that are susceptible to hydrolysis under typical environmental conditions of pH and temperature. nih.govnih.gov
Biotic Degradation
Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. This is a crucial process for the removal of many persistent organic pollutants from the environment.
Numerous studies have demonstrated the ability of various bacterial strains, particularly from the genus Pseudomonas, to degrade dibenzofuran. nih.govosti.govnih.govtandfonline.com These bacteria can utilize dibenzofuran as a sole source of carbon and energy. nih.govosti.govresearchgate.net
The aerobic degradation of dibenzofuran by Pseudomonas species typically initiates with a dioxygenase attack. nih.govnih.gov For example, Pseudomonas sp. strain HH69 attacks the dibenzofuran molecule to form 2,2′,3-trihydroxybiphenyl. nih.govresearchgate.net This is followed by a meta-cleavage of the dihydroxylated aromatic nucleus. nih.gov The degradation pathway often proceeds through intermediates such as salicylic (B10762653) acid, which can then be further metabolized via the gentisic acid or catechol pathways. nih.govosti.gov
Biphenyl-utilizing bacteria, such as Pseudomonas putida strain B6-2, have also been shown to cometabolically degrade dibenzofuran. acs.orgacs.org In this process, the bacteria, while growing on a primary substrate like biphenyl, can transform dibenzofuran into various metabolites. acs.orgacs.org One of the major metabolites identified in the cometabolism of dibenzofuran is 2-hydroxy-4-(3′-oxo-3′H-benzofuran-2′-yliden)but-2-enoic acid (HOBB). acs.orgacs.org
While these studies focus on the parent compound, the enzymatic machinery of these Pseudomonas strains, particularly the initial dioxygenases with their broad substrate specificity, suggests a strong potential for the degradation of alkylated dibenzofurans like this compound. nih.gov The presence of the methyl group may influence the rate and specific pathway of degradation. For instance, a study on the degradation of dibenzofuran by a bacterial community from landfill leachate found that the degradation rate was influenced by factors such as substrate concentration, temperature, and pH. upm.edu.my
Table 2: Key Enzymes and Metabolites in the Biodegradation of Dibenzofuran by Pseudomonas Species
| Organism | Key Enzyme(s) | Major Metabolite(s) | Reference(s) |
| Pseudomonas sp. strain HH69 | Dioxygenase | 2,2′,3-Trihydroxybiphenyl, Salicylic acid, Gentisic acid | nih.govosti.govresearchgate.net |
| Pseudomonas putida strain B6-2 | Biphenyl dioxygenase | 2-hydroxy-4-(3′-oxo-3′H-benzofuran-2′-yliden)but-2-enoic acid (HOBB) | acs.orgacs.org |
| Pseudomonas veronii strain Pvy | Naphthalene dioxygenase | Salicylate | nih.gov |
| Pseudomonas aeruginosa | Dioxygenase | Hydroxydibenzofuran, 2-hydroxy-3-allyl-benzofuran, 2-carboxyvinyloxy phenyl acetic acid | tandfonline.com |
Aerobic and Anaerobic Degradation in Soil and Aquatic Systems
The biodegradation of aromatic hydrocarbons like this compound is a critical process influencing their persistence in the environment. This degradation can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions, with the rate and pathway being highly dependent on the presence of oxygen and the specific microbial communities present. nih.govmdpi.com
Aerobic Degradation: In aerobic environments, the breakdown of complex aromatic compounds is generally more rapid and efficient. mdpi.com Microorganisms such as bacteria and fungi utilize oxygen-dependent enzymes, primarily oxygenases, to initiate the degradation process by introducing hydroxyl groups onto the aromatic rings, making them susceptible to ring cleavage. mdpi.commdpi.com For the parent compound, dibenzofuran, aerobic degradation by biphenyl-cultivated Ralstonia sp. has been shown to proceed via lateral dioxygenation. researchgate.net While specific studies on this compound are limited, the degradation likely follows a similar pathway, initiated by an attack on the aromatic structure. The presence of oxygen in soil and water enhances the bioavailability and degradation rate of such hydrophobic compounds. mdpi.comresearchgate.net
Anaerobic Degradation: Under anaerobic conditions, which are common in saturated soils, deeper sediments, and anoxic water columns, the degradation of aromatic hydrocarbons is significantly slower. nih.govresearchgate.net Microbes in these environments rely on alternative electron acceptors such as nitrate, sulfate (B86663), or ferric iron to metabolize organic compounds. mdpi.com The initial activation of the stable aromatic ring without oxygen is a more energy-intensive process, contributing to the slower degradation rates. nih.gov While anaerobic biodegradation of many aromatic hydrocarbons has been documented, the specific pathways for this compound are not well-established in the available literature. Generally, anaerobic processes are less efficient than aerobic ones; for instance, studies on dissolved organic matter show that biodegradation is significantly higher under aerobic (55.5 ± 6%) compared to anaerobic (39.5 ± 4%) conditions over a 28-day period. csic.es
Intermediates and Breakdown Products of Biodegradation
The process of biodegradation transforms complex organic molecules into simpler compounds, known as intermediates or breakdown products. The identification of these metabolites is key to understanding the degradation pathway.
For dibenzofuran, the parent compound of this compound, cometabolism by Ralstonia sp. SBUG 290 involves an initial hydroxylation to form 1,2-dihydroxydibenzofuran. researchgate.net This intermediate undergoes meta-cleavage of the aromatic ring to produce 2-hydroxy-4-(3'-oxo-3'H-benzofuran-2'-yliden)but-2-enoic acid, which is further broken down into salicylic acid. researchgate.net Other potential intermediates in the degradation of similar polycyclic aromatic hydrocarbons (PAHs) include catechol and phthalate. jmb.or.kr
While a dedicated pathway for this compound is not detailed, it is plausible that it follows a similar degradation sequence, potentially yielding methylated analogues of these intermediates. The ultimate breakdown products of complete biodegradation (mineralization) are carbon dioxide and water. mdpi.com However, under certain conditions, intermediate products may accumulate, which can sometimes be more toxic than the original compound. pjoes.com
Geochemical Significance as Molecular Markers
Methyldibenzofurans (MDBFs), including the 4-methyl isomer, are important oxygen-containing heterocyclic compounds found in crude oils and ancient sedimentary rocks. cup.edu.cndoi.org Their distribution and relative abundances provide valuable information for petroleum geochemistry. doi.org
Indicators of Depositional Environment and Organic Matter Type
The concentration and isomeric distribution of MDBFs are strongly influenced by the type of organic matter and the paleoenvironment of the source rock. doi.orgjsaer.com
Organic Matter Type: MDBFs are generally more abundant in sediments and crude oils derived from terrestrial organic matter, such as coals and terrigenous source rocks, compared to those from marine settings. doi.orgcas.cn Their precursors are linked to terrestrial higher plant materials like lignin (B12514952) and phenols. jsaer.com
Depositional Environment: The relative abundance of different MDBF isomers can help distinguish between depositional environments. For example, crude oils and rock extracts from terrestrial depositional environments, such as those in the Liaohe and Beibuwan Basins, show a predominance of 2- and 3-MDBF over 4- and 1-MDBF. researchgate.net Conversely, oils originating from marine environments tend to be richer in 1-Methyldibenzofuran (B1607422) and this compound. jsaer.com A cross-plot of the (1+4)/(2+3)–MDBF ratio against the pristane/phytane (Pr/Ph) ratio has been proposed as a tool to delineate depositional environments and lithologies. jsaer.com
Tracing Oil Migration Pathways and Thermal Maturity
The relative concentrations of MDBF isomers are used to trace the movement of petroleum from source to reservoir and to assess its thermal history.
Due to differences in polarity and thermodynamic stability, various isomers of MDBF can be separated during migration, a process known as geo-chromatography. researchgate.netsciopen.com The 1-Methyldibenzofuran/4-Methyldibenzofuran ratio has been proposed as a molecular indicator to trace oil migration pathways. researchgate.netmdpi.com As oil migrates, interactions with mineral surfaces in the rock can cause fractionation of the isomers, leading to predictable changes in their ratios with increasing migration distance. researchgate.net
This compound/1-Methyldibenzofuran Ratio as a Maturity Indicator
The ratio of different MDBF isomers has been investigated as an indicator of the thermal maturity of source rocks and oils, although its utility is a subject of ongoing debate. cup.edu.cndoi.org Thermal maturity refers to the extent of heat-induced alteration of organic matter during burial.
The controversy surrounds the 1-Methyldibenzofuran/4-Methyldibenzofuran ratio (or its inverse, 4-MDBF/1-MDBF). Research by Radke and colleagues in 2000 suggested that the 1-MDBF/4-MDBF ratio could serve as a maturity indicator, showing a significant increase at higher maturity levels corresponding to a vitrinite reflectance (%Ro) greater than 1.0%. cup.edu.cndoi.org This is based on the principle that thermal stress causes a shift from less stable to more stable isomers.
Table of MDBF Geochemical Ratios and Their Proposed Applications
| Ratio | Proposed Application | Supporting/Contradictory Findings | Citations |
|---|---|---|---|
| 1-MDBF / 4-MDBF | Thermal Maturity Indicator | Controversial: Proposed to increase at high maturity (>1.0 %Ro) by Radke et al. (2000). However, Li et al. (2011, 2018) found no obvious trend with increasing maturity. | cup.edu.cndoi.org |
| 1-MDBF / 4-MDBF | Oil Migration Pathway Tracer | Proposed by Li et al. (2018) and applied in various basin studies to trace migration orientation and filling pathways. | cup.edu.cndoi.orgresearchgate.netmdpi.com |
| (1+4)-MDBF / (2+3)-MDBF | Depositional Environment Indicator | Higher values suggest marine input, while lower values suggest terrestrial input. Used with Pr/Ph ratio for delineation. | jsaer.comresearchgate.net |
Analytical Methodologies for 4 Methyldibenzofuran Determination
Sample Preparation Techniques for Complex Matrices
Effective sample preparation is a critical first step to isolate 4-methyldibenzofuran and remove interfering components from the sample matrix. chromatographyonline.com This process is essential for achieving reliable and accurate analytical results. chromatographyonline.com
The extraction of this compound from complex matrices is a crucial step for its subsequent analysis. Various techniques are employed to isolate the analyte from interfering substances.
Solid-Phase Extraction (SPE) is a widely used technique for sample preparation that involves partitioning analytes between a solid and a liquid phase. sigmaaldrich.com It is utilized to preconcentrate samples, remove interferences, or desalt samples. chromatographyonline.com The process typically involves four main steps: conditioning the sorbent, sample loading (retention), washing away impurities, and eluting the analyte of interest. organomation.comscharlab.com SPE offers advantages such as higher and more consistent analyte recoveries, reduced solvent consumption, and improved selectivity compared to traditional liquid-liquid extraction (LLE). organomation.com The choice of sorbent material, which can be silica-based (like C18) or polymer-based, is critical and depends on the physicochemical properties of the analyte and the matrix. organomation.com For instance, nonpolar SPE phases are used to extract molecules with nonpolar functional groups from polar matrices. chromatographyonline.com
Liquid-Liquid Extraction (LLE) is another common technique based on the partitioning of a compound between two immiscible liquid phases. mdpi.com The efficiency of LLE depends on factors such as the solubility of the analyte, the polarity of the solvents, sample pH, and ionic strength. mdpi.com Salting-out assisted LLE (SALLE) can be employed to enhance the extraction of certain analytes by reducing their solubility in the aqueous phase. chromatographyonline.com
Soxhlet extraction is a traditional method often used for solid samples. For example, in the analysis of source rock extracts, samples were extracted for 72 hours using a mixture of dichloromethane (B109758) and methanol. cas.cn
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a sample preparation method that has been applied to complex matrices like food samples for the detection of pesticides. chromatographyonline.com While not specifically documented for this compound, its principles could be adapted.
The following table provides a summary of common extraction techniques applicable to the analysis of compounds like this compound.
| Extraction Technique | Principle | Common Sorbents/Solvents | Key Advantages |
| Solid-Phase Extraction (SPE) | Partitioning of analyte between a solid sorbent and a liquid sample. sigmaaldrich.com | C18, C8, Phenyl, Cyclohexyl, Cyanopropyl. chromatographyonline.com | High selectivity, reduced solvent use, potential for automation. organomation.comscharlab.com |
| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases. mdpi.com | Dichloromethane, Hexane. cas.cnthermofisher.com | Simple, well-established. |
| Soxhlet Extraction | Continuous extraction of a solid sample with a solvent. cas.cn | Dichloromethane/Methanol mixture. cas.cn | Thorough extraction for solid matrices. |
Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. scioninstruments.com This technique is particularly important in gas chromatography (GC) to enhance the volatility and thermal stability of polar compounds. scioninstruments.com
For compounds analyzed by GC, derivatization aims to increase volatility by masking polar functional groups. mdpi.com Common derivatization reactions include:
Silylation: This process replaces an acidic hydrogen with an alkylsilyl group, such as a trimethylsilyl (B98337) (TMS) group. scioninstruments.comrestek.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. restek.com This method is effective for derivatizing functional groups like carboxylic acids, amines, and hydroxyl groups, making the resulting compounds less polar and more volatile. scioninstruments.comrestek.com
Acylation: This method introduces an acyl group into the analyte molecule. It is used to reduce the polarity of amino, hydroxyl, and thiol groups. scioninstruments.com
Esterification: This is a common method for derivatizing fatty acids, converting them into fatty acid methyl esters (FAMEs) to improve their suitability for GC analysis. scioninstruments.com
While this compound itself does not possess highly polar functional groups that would typically necessitate derivatization for GC analysis, the technique is crucial for many other compounds that might be analyzed alongside it in a complex sample. scioninstruments.com For liquid chromatography (LC), derivatization can be employed to enhance detector response. mdpi.com
The table below outlines common derivatization approaches.
| Derivatization Technique | Principle | Target Functional Groups | Purpose in Analysis |
| Silylation | Replacement of acidic hydrogen with an alkylsilyl group. restek.com | Carboxylic acids, amines, hydroxyls, thiols, phosphates. scioninstruments.com | Increase volatility and thermal stability for GC. scioninstruments.com |
| Acylation | Introduction of an acyl group. scioninstruments.com | Amino, hydroxyl, thiol groups. scioninstruments.com | Reduce polarity for GC, add fluorinated groups for ECD detection. scioninstruments.com |
| Esterification | Conversion of carboxylic acids to esters. scioninstruments.com | Carboxylic acids. | Increase volatility for GC analysis. scioninstruments.com |
Sample clean-up is a critical step to remove co-extracted impurities that can interfere with the analysis, a phenomenon known as the matrix effect. bataviabiosciences.com The matrix effect can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification. bataviabiosciences.comchromatographyonline.com
Strategies to mitigate matrix effects include:
Sample Purification: Techniques like Solid-Phase Extraction (SPE) are employed to selectively remove interfering compounds. chromatographyonline.combataviabiosciences.com
Dilution: Diluting the sample can reduce the concentration of matrix components, thereby minimizing their effect on the analysis. bataviabiosciences.comnih.gov
Chromatographic Optimization: Adjusting chromatographic conditions can help separate the analyte from co-eluting interferences. bataviabiosciences.com
Use of Internal Standards: Isotopically labeled internal standards can be used to compensate for matrix effects and analyte loss during sample preparation. researchgate.net
The effectiveness of clean-up procedures can be evaluated by generating matrix effect profiles, which visualize the impact of the sample matrix on the analytical signal. nih.gov For example, post-column infusion experiments can identify regions in the chromatogram where signal suppression or enhancement occurs. chromatographyonline.comnih.gov
It has been observed that even after clean-up steps, some complex matrices can still cause significant matrix effects. nih.gov Therefore, careful validation of the analytical method is essential to ensure the accuracy of the results.
Chromatographic Separation Techniques
Chromatography is the cornerstone of analytical separation, enabling the isolation of this compound from other components in the prepared sample extract.
Gas chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. scioninstruments.com this compound is amenable to GC analysis and is often determined using this method, frequently coupled with mass spectrometry (GC-MS). geoscienceworld.orgnih.gov
In a typical GC analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase), such as helium, through a capillary column. cas.cn The separation is based on the differential partitioning of the analytes between the mobile phase and a stationary phase coated on the inside of the column. wikipedia.org
For the analysis of dibenzofurans, specific GC conditions have been reported. For instance, one study utilized a temperature program starting at 80°C, holding for 1 minute, then ramping up to 310°C, where it was held for 16 minutes. cas.cn The mass spectrometer was operated in electron impact (EI) mode at 70 eV. cas.cn
The retention of a compound in GC is characterized by its retention time or, more robustly, by its Kovats Retention Index. The Kovats Retention Index for this compound on a semi-standard non-polar column has been reported as 1639. nih.gov
The following table summarizes typical GC parameters for the analysis of this compound.
| Parameter | Typical Value/Condition | Reference |
| Column Type | Capillary column | cas.cn |
| Carrier Gas | Helium | cas.cn |
| Injection Mode | Splitless | eurofins.com |
| Temperature Program | Isothermal at 80°C for 1 min, then ramp to 310°C | cas.cn |
| Detector | Mass Spectrometer (MS) | cas.cngeoscienceworld.orgnih.gov |
| Ionization Mode | Electron Impact (EI) at 70 eV | cas.cn |
| Kovats Retention Index | 1639 (semi-standard non-polar) | nih.gov |
High-performance liquid chromatography (HPLC) is another versatile separation technique that is widely used in various fields of analysis. wikipedia.orgopenaccessjournals.com It is particularly well-suited for compounds that are not sufficiently volatile or are thermally labile for GC analysis. nih.gov The separation in HPLC is based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase packed in a column. wikipedia.org
HPLC can be performed in different modes, including:
Normal-Phase HPLC (NP-HPLC): This mode uses a polar stationary phase (e.g., silica) and a non-polar mobile phase. It separates analytes based on their polarity. wikipedia.org
Reversed-Phase HPLC (RP-HPLC): This is the most common mode of HPLC and employs a non-polar stationary phase (e.g., C18) and a polar mobile phase.
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is used for the separation of highly polar compounds. wikipedia.org
While GC is more commonly reported for this compound, HPLC is a viable alternative, especially when analyzing it in the context of complex mixtures containing non-volatile compounds. scharlab.comresearchgate.net The choice of stationary phase, mobile phase composition, and detector is critical for achieving the desired separation and sensitivity. nih.gov Common detectors used in HPLC include UV-Vis, fluorescence, and mass spectrometry (LC-MS). openaccessjournals.comnih.gov
Capillary Electrophoresis
Capillary Electrophoresis (CE) is a powerful analytical technique that separates ions based on their electrophoretic mobility when a voltage is applied. libretexts.org The separation is conducted in a narrow fused-silica capillary filled with an electrolyte solution. libretexts.orgdiva-portal.org In its most common form, Capillary Zone Electrophoresis (CZE), the method is best suited for the analysis of charged species. libretexts.orgnih.gov
Since this compound is a neutral molecule, it does not possess an intrinsic charge and therefore cannot be separated based on electrophoretic mobility alone in standard CZE. asdlib.org Neutral molecules will migrate with the electroosmotic flow (EOF), a bulk flow of liquid in the capillary, and elute together without separation. asdlib.org Therefore, CZE in its basic configuration is not a suitable technique for the direct separation of this compound from other neutral compounds. Modifications to the CE technique are necessary to analyze neutral species effectively. asdlib.orgnih.gov
Micellar Electrokinetic Chromatography
Micellar Electrokinetic Chromatography (MEKC) is a significant modification of capillary electrophoresis that extends its capabilities to the separation of neutral analytes like this compound. nih.govwikipedia.org MEKC combines the principles of electrophoresis and chromatography. scitechnol.com The key to this technique is the addition of a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), to the buffer solution at a concentration above its critical micelle concentration (CMC). asdlib.orgwikipedia.org
Above the CMC, the surfactant molecules aggregate to form micelles, which act as a pseudo-stationary phase. asdlib.orgscitechnol.com These micelles are charged (in the case of SDS, negatively) and migrate under the influence of the electric field. asdlib.org Neutral analytes, like this compound, can partition between the aqueous buffer (the mobile phase) and the hydrophobic interior of the micelles. wikipedia.org
The separation mechanism is based on the differential partitioning of analytes into the micelles. nih.gov
Highly hydrophilic compounds have little affinity for the micelles and migrate at or near the velocity of the electroosmotic flow.
Highly hydrophobic compounds are almost completely solubilized within the micelles and migrate at the velocity of the micelles.
Compounds with intermediate hydrophobicity, such as this compound, will partition between the two phases and elute at a time between that of the unretained and fully retained markers.
This differential partitioning allows for the effective separation of various neutral compounds. asdlib.org MEKC is noted for its high peak efficiency and the ability to separate both charged and uncharged molecules in a single run. scispace.com The selectivity of the separation can be fine-tuned by altering the type and concentration of the surfactant, modifying the buffer pH, or adding organic modifiers. scitechnol.com
High-Performance Cation Exchange Chromatography
High-Performance Cation Exchange Chromatography is a form of ion-exchange chromatography (IEC) used for the separation of molecules based on their net positive charge. bio-rad.com The stationary phase in cation exchange chromatography consists of a solid support, such as polymer or silica (B1680970) beads, with negatively charged functional groups covalently attached to its surface (e.g., sulfonic acid groups). umbc.edulibretexts.org
The separation principle relies on electrostatic interactions. gsconlinepress.com When a sample is introduced into the column at an appropriate pH, positively charged molecules (cations) bind to the negatively charged stationary phase. bio-rad.com Separation is typically achieved by increasing the ionic strength (salt concentration) or changing the pH of the mobile phase, which disrupts the electrostatic interactions and allows the bound molecules to elute. bio-rad.com
Given that this compound is a neutral aromatic hydrocarbon with no ionizable functional groups, it will not carry a positive charge under typical chromatographic conditions. Therefore, it will not be retained by a cation exchange column. This technique is unsuitable for the analysis of this compound as it is designed for the separation of charged species like proteins, peptides, and other cationic molecules. bio-rad.comnih.gov
Detection and Quantification Methods
Following separation, sensitive and selective detectors are required for the identification and quantification of this compound.
Mass Spectrometry (MS) Detection
Mass Spectrometry (MS), particularly when coupled with Gas Chromatography (GC-MS), is a premier technique for the definitive identification and quantification of this compound. doi.orgcup.edu.cn In GC-MS, after the components of a mixture are separated by the GC column, they enter the mass spectrometer. The molecules are ionized, most commonly by Electron Impact (EI), which involves bombarding the molecules with a high-energy electron beam (typically 70 eV). doi.orgcup.edu.cn
This process fragments the molecule into a parent ion (molecular ion) and various fragment ions, creating a unique mass spectrum that serves as a chemical fingerprint. For this compound (C₁₃H₁₀O), the molecular ion ([M]⁺) has a mass-to-charge ratio (m/z) of 182. nih.govgcms.cz The detection of this molecular ion, along with its characteristic fragment ions, provides high confidence in its identification. Studies on crude oils and coal extracts have successfully used GC-MS to identify and quantify this compound, often noting it as a dominant isomer among the methyldibenzofurans in certain geological samples. doi.orgresearchgate.net
| Parameter | Value/Description | Reference |
|---|---|---|
| Molecular Formula | C₁₃H₁₀O | nih.gov |
| Molecular Weight | 182.22 g/mol | nih.gov |
| Primary m/z (Molecular Ion) | 182 | nih.gov |
| Secondary m/z Ions | 181, 152 | nih.gov |
| Common Ionization Technique | Electron Impact (EI) at 70 eV | doi.orgcup.edu.cn |
Flame Ionization Detection (FID)
The Flame Ionization Detector (FID) is a widely used, robust detector for gas chromatography, valued for its high sensitivity to nearly all organic compounds. chromatographytoday.comshimadzu.com.tw The FID operates by pyrolyzing the compounds eluting from the GC column in a hydrogen-air flame. chromatographytoday.comsrigc.com The combustion of carbon-containing compounds produces ions and electrons. lotusinstruments.com These charged particles are collected by an electrode, generating a current that is proportional to the mass of carbon entering the flame. srigc.com
Because this compound is a carbon-based organic molecule, it produces a strong response in an FID. This detector is known for its wide linear dynamic range and is less affected by changes in flow rate, making it reliable for quantification. srigc.com However, the FID is a destructive detector, meaning the sample is consumed during analysis. chromatographytoday.comsrigc.com It is also non-selective; it responds to virtually all hydrocarbons and cannot differentiate this compound from other co-eluting organic compounds without prior high-resolution chromatographic separation. lotusinstruments.com
| Characteristic | Description | Reference |
|---|---|---|
| Principle | Ionization of organic compounds in a hydrogen-air flame. | chromatographytoday.comshimadzu.com.tw |
| Analyte Type | Responds to compounds containing carbon-hydrogen bonds. | chromatographytoday.com |
| Selectivity | Non-selective; universal detector for organic compounds. | lotusinstruments.com |
| Sensitivity | High, typically in the parts-per-million (ppm) range. | srigc.com |
| Sample Destruction | Yes, the sample is destroyed during combustion. | srigc.com |
Photoionization Detection (PID)
The Photoionization Detector (PID) is another sensitive detector used with gas chromatography, particularly for volatile organic compounds (VOCs) and aromatic compounds like this compound. sensitron.itdraeger.com The PID utilizes a high-energy ultraviolet (UV) lamp to ionize the analyte molecules as they elute from the column. rikenkeiki.co.jp A molecule is ionized if its ionization potential (IP) is lower than the energy of the UV lamp's photons. rikenkeiki.co.jp The resulting ions are collected on an electrode, generating a current proportional to the concentration of the analyte. sensitron.it
PID offers several advantages:
High Sensitivity: It can detect compounds at very low concentrations, often in the parts-per-billion (ppb) range. sensitron.it
Selectivity: It is highly sensitive to aromatic compounds and other molecules with double bonds but does not respond to common air components like nitrogen or oxygen. lotusinstruments.com
Non-destructive: Unlike FID, PID is largely non-destructive, allowing for subsequent analysis by a second detector (e.g., MS).
The choice of UV lamp (e.g., 10.6 eV, 11.7 eV) determines which compounds can be detected. rikenkeiki.co.jpaci-berlin.de Given that aromatic hydrocarbons typically have ionization potentials below 10.6 eV, a standard PID is well-suited for the analysis of this compound. However, humidity can sometimes affect PID performance by reducing sensitivity. internationalgasdetectors.com
| Characteristic | Description | Reference |
|---|---|---|
| Principle | Ionization of molecules by high-energy UV light. | sensitron.itrikenkeiki.co.jp |
| Analyte Type | Volatile organic compounds, especially aromatics and unsaturated compounds. | draeger.com |
| Selectivity | Selective, based on the analyte's ionization potential relative to lamp energy. | rikenkeiki.co.jp |
| Sensitivity | Very high, capable of detecting at parts-per-billion (ppb) levels. | sensitron.it |
| Sample Destruction | Largely non-destructive. | internationalgasdetectors.com |
Fluorescence Detection (FLD)
Fluorescence detection (FLD) is a highly selective and sensitive analytical technique used for the quantification of compounds that exhibit native fluorescence or can be derivatized to become fluorescent. measurlabs.comshimadzu.com The principle of FLD involves exciting the analyte at a specific wavelength and measuring the light emitted at a longer wavelength. shimadzu.com This dual-wavelength specificity provides greater selectivity compared to other detectors like UV-Vis absorbance detectors. shimadzu.com
For the determination of this compound, FLD can be a powerful tool, particularly when high sensitivity is required. While direct fluorescence data for this compound is not extensively detailed in the provided search results, the native fluorescence of similar aromatic structures suggests its potential for this detection method. analysis.rs The analysis of polycyclic aromatic hydrocarbons (PAHs), a class of compounds structurally related to this compound, often employs FLD due to the high sensitivity and selectivity it offers. thermofisher.com
The process of method development with FLD typically involves optimizing the excitation and emission wavelengths to maximize the signal of the target analyte while minimizing background interference. thermofisher.com Modern fluorescence detectors are often equipped with temperature-controlled cells to ensure stable and reproducible results, even with fluctuations in ambient temperature. shimadzu.com Some advanced systems feature dual photomultiplier tubes (PMTs) to expand the emission wavelength range, enhancing detection capabilities without compromising sensitivity. thermofisher.com
The sensitivity of FLD can be significantly higher than that of UV detection, often by a factor of 50 to 100, allowing for the detection of trace-level concentrations. analysis.rsthermofisher.com This makes it particularly suitable for environmental analysis and food safety applications where target analytes may be present in very low quantities. measurlabs.comnih.gov
Diode Array Detection (DAD)
Diode Array Detection (DAD), also known as photodiode array (PDA) detection, is a powerful analytical tool commonly used in high-performance liquid chromatography (HPLC). jascoinc.commdpi.com A DAD detector simultaneously measures the absorbance of a sample across a wide range of wavelengths, providing a three-dimensional plot of absorbance, wavelength, and time. jascoinc.comthermofisher.com This capability allows for the comprehensive spectral analysis of eluted compounds, aiding in peak identification and purity assessment. thermofisher.com
In the context of analyzing this compound, a DAD detector offers several advantages. It can provide the complete UV-Vis spectrum of the compound as it elutes from the HPLC column. jascoinc.com This spectral information is valuable for confirming the identity of the this compound peak by comparing its spectrum to that of a known standard. Furthermore, the ability to monitor multiple wavelengths simultaneously allows for the selection of the optimal wavelength for quantification, maximizing sensitivity and minimizing interference from co-eluting compounds. mdpi.comthermofisher.com
Modern DAD systems are designed for high performance, with features such as 1024-element diode arrays for high spectral resolution and low noise levels. jascoinc.comthermofisher.compragolab.cz They often incorporate both deuterium (B1214612) and tungsten lamps to cover a wide wavelength range, typically from 190 to 900 nm. jascoinc.com Advanced functionalities may include automatic wavelength calibration using a mercury lamp and temperature control of the flow cell and lamp house to enhance baseline stability. jascoinc.com The data acquisition rates of modern DADs can be as high as 200 Hz, which is crucial for accurately capturing the narrow peaks often encountered in ultra-high-performance liquid chromatography (UHPLC). thermofisher.com
The following table summarizes the key features of a modern Diode Array Detector:
| Feature | Description | Benefit |
| 1024-Element Diode Array | Provides high spectral resolution across the entire wavelength range. jascoinc.compragolab.cz | Enables accurate peak identification and purity analysis. thermofisher.com |
| Deuterium & Tungsten Lamps | Covers a wide wavelength range (e.g., 190-900 nm). jascoinc.com | Allows for the detection of a broad range of compounds. |
| High Data Acquisition Rate (up to 200 Hz) | Enables the accurate measurement of very narrow chromatographic peaks. thermofisher.com | Ensures precise integration and retention time recognition in fast separations. thermofisher.com |
| Temperature Control | Maintains a stable temperature for the flow cell and lamp house. jascoinc.com | Improves baseline stability and reproducibility of results. jascoinc.com |
| Multi-Wavelength Monitoring | Allows for simultaneous detection at multiple wavelengths. mdpi.comthermofisher.com | Facilitates the optimization of detection for different analytes in a single run. |
Immunoassays
Immunoassays are biochemical tests that utilize the highly specific binding between an antibody and its corresponding antigen to detect and quantify a target molecule. pjoes.comberthold.combabirus.ae These assays are known for their high sensitivity and specificity, making them valuable tools in various fields, including environmental monitoring and food safety. nih.govpjoes.com The fundamental principle involves the use of antibodies that are specifically designed to bind to the analyte of interest. babirus.ae
While specific immunoassays for this compound are not explicitly detailed in the provided search results, the technology has been successfully applied to other structurally related compounds like polychlorinated biphenyls (PCBs), dioxins, and furans. pjoes.com Monoclonal antibodies have been developed that can recognize specific classes of these environmental contaminants. pjoes.com This suggests the feasibility of developing an immunoassay for this compound.
There are several formats of immunoassays, with the most common being the Enzyme-Linked Immunosorbent Assay (ELISA). future-diagnostics.com In a typical competitive ELISA, a known amount of labeled antigen competes with the unlabeled antigen in the sample for a limited number of antibody binding sites. The amount of bound labeled antigen is inversely proportional to the concentration of the antigen in the sample. Other detection methods used in immunoassays include fluorescence (Fluorescent Immunoassay, FIA) and chemiluminescence (Chemiluminescence Immunoassay, CLIA), which can offer even higher sensitivity than colorimetric detection. berthold.comfuture-diagnostics.com
The development of an immunoassay for this compound would involve producing antibodies that specifically recognize the molecule. This can be a complex process, but once developed, the resulting assay could provide a rapid, cost-effective, and portable method for screening a large number of samples. pjoes.com
The following table outlines different types of immunoassay detection methods:
| Immunoassay Type | Detection Principle | Key Features |
| ELISA (Enzyme-Linked Immunosorbent Assay) | An enzyme linked to an antibody catalyzes a reaction that produces a colored product. berthold.comfuture-diagnostics.com | Widely used, cost-effective, but may have limited sensitivity compared to other methods. future-diagnostics.com |
| FIA (Fluorescent Immunoassay) | A fluorescent dye (fluorophore) is used as a label, and the signal is measured with a fluorometer. berthold.comfuture-diagnostics.com | Higher sensitivity than ELISA, suitable for detecting low concentrations of analytes. future-diagnostics.com |
| CLIA (Chemiluminescent Immunoassay) | An enzyme catalyzes a reaction that produces light, which is measured by a luminometer. berthold.comfuture-diagnostics.com | Very high sensitivity, often used for detecting trace amounts of substances. berthold.com |
| RIA (Radioimmunoassay) | A radioactive isotope is used as a label, and the signal is measured with a gamma counter. berthold.com | High sensitivity but involves the handling of radioactive materials. berthold.com |
Method Validation Parameters: Specificity, Linearity, Precision, Recovery, Limits of Detection (LOD), and Quantification (LOQ)
Method validation is a critical process in analytical chemistry that provides documented evidence that an analytical procedure is suitable for its intended purpose. globalresearchonline.net The key parameters assessed during method validation ensure that the method is reliable, reproducible, and accurate for the analysis of a specific analyte, such as this compound. globalresearchonline.net The International Council for Harmonisation (ICH) provides guidelines for these validation parameters. globalresearchonline.netdemarcheiso17025.com
Specificity/Selectivity: Specificity, also referred to as selectivity, is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components that may be expected to be present in the sample matrix. woah.orginab.ie For chromatographic methods, specificity is demonstrated by the absence of interfering peaks at the retention time of the analyte. chromatographyonline.com This can be confirmed by analyzing blank matrix samples and samples spiked with potential interferents. For methods like DAD, peak purity analysis can further confirm the specificity by comparing the spectra across the peak.
Linearity: Linearity refers to the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. chromatographyonline.comwjarr.com It is typically determined by analyzing a series of standards at different concentrations (a minimum of five levels is often recommended) and plotting the instrument response against the analyte concentration. chromatographyonline.com The linearity is evaluated by the correlation coefficient (r) or the coefficient of determination (r²) of the resulting calibration curve, which should ideally be close to 1. demarcheiso17025.com
Precision: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. eurl-pops.eu It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is assessed at different levels:
Repeatability (Intra-assay precision): The precision obtained under the same operating conditions over a short interval of time. demarcheiso17025.com
Intermediate Precision: The precision within the same laboratory but with variations such as different days, different analysts, or different equipment. demarcheiso17025.com
Reproducibility: The precision between different laboratories. europa.eu
Recovery (Accuracy): Accuracy is the closeness of the test results obtained by the method to the true value. researchgate.net It is often determined through recovery studies by spiking a blank matrix with a known amount of the analyte at different concentration levels (e.g., low, medium, and high). The percentage of the analyte recovered is then calculated. Acceptable recovery values depend on the concentration of the analyte and the complexity of the matrix.
Limit of Detection (LOD): The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with an acceptable level of precision and accuracy. chromatographyonline.com It is often estimated based on the signal-to-noise ratio (S/N), typically with a ratio of 3:1. chromatographyonline.com Alternatively, it can be calculated from the standard deviation of the response and the slope of the calibration curve using the formula: LOD = 3.3 * (σ / S), where σ is the standard deviation of the blank response and S is the slope of the calibration curve. sepscience.com
Limit of Quantification (LOQ): The Limit of Quantification (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. chromatographyonline.com It is commonly determined as the concentration that gives a signal-to-noise ratio of 10:1. chromatographyonline.com The LOQ can also be calculated using the formula: LOQ = 10 * (σ / S). sepscience.com The determined LOQ should be experimentally verified by analyzing multiple samples at this concentration to ensure that the precision and accuracy are within acceptable limits. chromatographyonline.comeurl-pops.eu
The following table summarizes the typical acceptance criteria for these validation parameters, although specific values may vary depending on the regulatory guidelines and the application of the method.
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | No significant interference at the retention time of the analyte. Peak purity should be confirmed if using DAD. |
| Linearity | Correlation coefficient (r) > 0.99 or Coefficient of determination (r²) > 0.998. demarcheiso17025.com |
| Precision (RSD/CV) | For drug substances, typically ≤ 1%. For drug products, ≤ 2%. For minor components, may be up to ±5-10%. demarcheiso17025.com |
| Recovery | Typically within 80-120% of the true value, but can vary based on analyte concentration. |
| LOD | Signal-to-Noise Ratio ≥ 3:1. chromatographyonline.com |
| LOQ | Signal-to-Noise Ratio ≥ 10:1. chromatographyonline.com |
Potential Applications and Industrial Relevance of 4 Methyldibenzofuran Research
Chemical Intermediates in Organic Synthesis
4-Methyldibenzofuran, a derivative of the heterocyclic organic compound dibenzofuran (B1670420), serves as a valuable intermediate in organic synthesis. The dibenzofuran core, a tricyclic aromatic structure composed of two benzene (B151609) rings fused to a central furan (B31954) ring, provides a versatile scaffold for the construction of more complex molecules. The presence of a methyl group at the 4-position introduces specific steric and electronic effects that can be exploited in various chemical reactions.
Dibenzofurans, in general, undergo electrophilic substitution reactions such as halogenation and Friedel-Crafts reactions. ekb.egbiointerfaceresearch.com These reactions allow for the introduction of new functional groups onto the aromatic rings, a key step in the synthesis of a wide array of organic compounds. The reactivity of the dibenzofuran nucleus makes it a crucial building block for creating molecules with potential applications in pharmaceuticals and materials science. The synthesis of various dibenzofuran derivatives often involves the cyclization of diarylether derivatives or the modification of existing benzofuran (B130515) or phenol (B47542) structures.
Relevance in Materials Science and Engineering
Materials Science and Engineering is a field dedicated to the design and discovery of new materials, particularly solids. The discipline investigates the relationship between a material's structure at atomic or molecular scales and its macroscopic properties. In this context, dibenzofuran-based compounds, including this compound, have emerged as materials of interest.
The rigid and planar structure of the dibenzofuran core, combined with its aromaticity, imparts desirable electronic and thermal properties. These characteristics make dibenzofuran derivatives suitable for a range of applications in materials science, from high-performance polymers to electronic materials. The ability to functionalize the dibenzofuran skeleton allows for the fine-tuning of its properties to meet the specific demands of various applications. nih.gov
Table 1: Thermal Properties of Dibenzofuran (as a proxy for this compound) Note: The following data is for dibenzofuran and is used to estimate the properties of this compound.
| Property | Value | Unit | Source |
| Normal Boiling Point | 287 | °C | ulaval.ca |
| Melting Point | 83-86 | °C | ulaval.ca |
| Solid Phase Heat Capacity (Cp,solid) | 199.01 | J/mol·K | ekb.eg |
Biological Activity and Pharmaceutical Research Leads
The dibenzofuran scaffold is a recurring motif in a number of naturally occurring and synthetic compounds that exhibit a wide range of biological activities. This has led to significant interest in dibenzofuran derivatives, including this compound, as potential leads in pharmaceutical research.
Dibenzofuran is a known precursor in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Furobufen. ekb.egbiointerfaceresearch.com The synthesis involves a Friedel-Crafts reaction of dibenzofuran with succinic anhydride. ekb.egbiointerfaceresearch.com While the direct synthesis of Furobufen from this compound is not explicitly detailed in the reviewed literature, the established synthetic route using the parent compound suggests that substituted dibenzofurans like this compound could serve as valuable starting materials for the synthesis of other pharmacologically active molecules. The ability to start with a pre-functionalized core can be advantageous in streamlining the synthesis of complex drug candidates.
Research into the biological activities of dibenzofuran derivatives has revealed their potential in various therapeutic areas. Studies have shown that certain methyldibenzofuran compounds exhibit cytotoxic activity against cancer cell lines. For instance, a study on secondary metabolites from the fungus Xylaria feejeensis reported that 1,3,8-Trihydroxy-7-methoxy-9-methyldibenzofuran displayed cytotoxic activity against several human cancer cell lines, including HCT116, HT29, MCF-7, and HeLa cells, with IC50 values of 25.00 µg/mL. While this is a different isomer, it highlights the potential of the methyldibenzofuran scaffold in anticancer research.
Furthermore, the broad spectrum of biological activities associated with dibenzofurans includes antimicrobial and antifungal properties. ekb.eg Although specific studies focusing solely on the antimicrobial or antifungal activity of this compound were not identified in the initial search, the general antibacterial and antifungal potential of the dibenzofuran class of compounds suggests that this compound could be a candidate for such investigations. ekb.egulaval.ca
Table 2: Investigated Biological Activities of a Methyldibenzofuran Derivative
| Compound | Biological Activity | Cell Lines | IC50 (µg/mL) | Source |
| 1,3,8-Trihydroxy-7-methoxy-9-methyldibenzofuran | Cytotoxicity | HCT116, HT29, MCF-7, HeLa | 25.00 |
Future Directions and Emerging Research Avenues for 4 Methyldibenzofuran
Development of Novel and Sustainable Synthetic Methodologies
The pursuit of green and sustainable chemical processes is a paramount goal in modern organic synthesis. mdpi.comchemanager-online.comrasayanjournal.co.inle.ac.uk For 4-methyldibenzofuran, future research is anticipated to focus on developing novel synthetic methodologies that are not only efficient but also environmentally benign.
Current synthetic routes often rely on traditional methods that may involve harsh reaction conditions, toxic reagents, and the generation of significant waste. scirp.org Future strategies will likely explore:
Catalytic C-H Functionalization: Direct functionalization of C-H bonds is a powerful tool in organic synthesis that minimizes pre-functionalization steps. researchgate.net Research into palladium-catalyzed or other transition-metal-catalyzed C-H activation pathways could provide more atom-economical routes to this compound and its derivatives. researchgate.net
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a valuable technique for accelerating organic reactions, often leading to higher yields and shorter reaction times with reduced solvent usage. rasayanjournal.co.inmdpi.com Its application in the synthesis of heterocyclic compounds is well-documented and presents a promising avenue for the sustainable production of this compound. rasayanjournal.co.inmdpi.com
Biomimetic Synthesis: Drawing inspiration from natural biosynthetic pathways, researchers may explore biomimetic approaches to construct the dibenzofuran (B1670420) core. researchgate.net This could involve enzymatic catalysis or emulating biological reaction cascades to achieve high selectivity and sustainability.
A comparative look at traditional versus potential sustainable synthetic methods is presented below:
| Feature | Traditional Synthesis | Sustainable Synthesis |
| Reagents | Often stoichiometric, potentially toxic | Catalytic, often greener alternatives |
| Solvents | Often volatile organic compounds (VOCs) | Greener solvents, solvent-free conditions |
| Energy | Conventional heating | Microwave, ultrasound, mechanochemistry |
| Waste | Higher waste generation | Reduced waste, higher atom economy |
| Steps | Often multi-step syntheses | Fewer steps, one-pot reactions |
Advanced Spectroscopic Techniques for In-Situ Monitoring
To optimize reaction conditions and gain deeper mechanistic insights into the synthesis and transformation of this compound, the application of advanced in-situ spectroscopic techniques is crucial. spectroscopyonline.comproquest.com These methods allow for real-time analysis of reacting systems without the need for sample extraction. spectroscopyonline.comnih.gov
Future research in this area will likely involve the integration of various spectroscopic tools: datanose.nlamr-insights.eu
In-situ Infrared (IR) and Raman Spectroscopy: These techniques can provide real-time information on the concentration of reactants, intermediates, and products, offering valuable data for kinetic and mechanistic studies. spectroscopyonline.com
In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can offer detailed structural information about species present in a reaction mixture, aiding in the identification of transient intermediates.
Mass Spectrometry (MS): Techniques like ReactIR-MS can provide simultaneous structural and concentration data, offering a comprehensive picture of the reaction progress.
The table below summarizes some advanced spectroscopic techniques and their potential applications for studying this compound.
| Spectroscopic Technique | Information Provided | Application in this compound Research |
| In-situ FTIR/Raman | Vibrational modes, functional groups, concentration | Monitoring reaction kinetics, identifying intermediates |
| In-situ NMR | Connectivity of atoms, structural elucidation | Characterizing reaction intermediates and products |
| In-situ MS | Molecular weight, fragmentation patterns | Identifying products and byproducts in real-time |
| X-ray Absorption Spectroscopy (XAS) | Electronic structure, local coordination environment | Studying catalyst structure and oxidation state during catalysis |
Deeper Elucidation of Environmental Degradation Pathways and Products
As a polycyclic aromatic compound, understanding the environmental fate of this compound is of significant importance. uq.edu.auresearchgate.netnih.gov Future research should focus on a more profound elucidation of its degradation pathways, both biotic and abiotic. taylorfrancis.com
Key research areas include:
Biodegradation: Identifying microorganisms capable of degrading this compound and characterizing the enzymatic pathways involved. uq.edu.aunih.gov This includes the study of both aerobic and anaerobic degradation processes. uq.edu.au
Photodegradation: Investigating the breakdown of this compound upon exposure to sunlight and identifying the resulting photoproducts.
Advanced Oxidation Processes (AOPs): Evaluating the efficacy of AOPs, such as those involving hydroxyl radicals, in the degradation of this compound in water and soil.
A deeper understanding of these degradation pathways is essential for assessing the persistence and potential environmental impact of this compound. researchgate.netmdpi.com
Exploration of Catalytic Applications
The unique electronic and structural features of the dibenzofuran scaffold suggest that this compound and its derivatives could have potential applications in catalysis. rsc.orgnih.gov Future research could explore its use as:
Ligands in Homogeneous Catalysis: The oxygen atom in the dibenzofuran ring could act as a coordinating atom for metal centers, making its derivatives interesting candidates for new ligands in transition-metal catalysis.
Precursors for Heterogeneous Catalysts: this compound could serve as a building block for the synthesis of more complex porous materials, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), which have shown promise in heterogeneous catalysis. rsc.orgnih.gov
Organocatalysts: The aromatic system of this compound could be functionalized to create novel organocatalysts for a variety of organic transformations.
The potential catalytic applications are diverse and represent a fertile ground for future investigations. nih.govmdpi.com
Comprehensive Toxicological and Ecotoxicological Profiling
A thorough understanding of the toxicological and ecotoxicological profile of this compound is essential for a complete risk assessment. scispace.combmuv.de While some data may exist for related compounds, specific studies on this compound are needed.
Future research should include:
In Vitro and In Vivo Toxicity Studies: Assessing the potential adverse effects on various cell lines and model organisms to understand its mechanism of toxicity. who.intgreenpeace.to
Genotoxicity and Carcinogenicity Assays: Determining the potential for this compound to cause genetic mutations or cancer. scispace.com
Ecotoxicity Studies: Evaluating the impact of this compound on different trophic levels in aquatic and terrestrial ecosystems.
The results of these studies will be critical for establishing safe handling procedures and for understanding the potential environmental and health risks associated with this compound. bmuv.de
Integration of Computational and Experimental Approaches for Mechanistic Understanding
The synergy between computational and experimental chemistry provides a powerful platform for gaining deep mechanistic insights. cup.edu.cnuc.pt For this compound, future research will greatly benefit from this integrated approach.
Density Functional Theory (DFT) Calculations: DFT can be used to model reaction pathways, predict the stability of intermediates and transition states, and elucidate the electronic structure of catalysts and substrates. cup.edu.cn
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of this compound in different environments, such as in solution or at interfaces.
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to predict the toxicity and other properties of this compound and its derivatives based on their chemical structure. bmuv.de
By combining computational predictions with experimental validation, a more complete and accurate understanding of the chemistry and biology of this compound can be achieved.
Q & A
Q. What are the recommended synthetic routes for 4-Methyldibenzofuran in laboratory settings?
- Methodological Answer : this compound can be synthesized via cyclization of halogenated precursors or functionalization of dibenzofuran scaffolds. A two-step approach involves bromination of dibenzofuran followed by Suzuki-Miyaura coupling with methylboronic acid under palladium catalysis. Key parameters include:
- Step 1 : Bromination at 80–100°C using Br₂ in acetic acid or N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN).
- Step 2 : Coupling with methylboronic acid using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in a toluene/water mixture at 90°C.
Monitor reaction progress via TLC or GC-MS, and purify using column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How can researchers effectively separate this compound from structurally similar polycyclic aromatic impurities?
- Methodological Answer : Zone refining is highly effective due to differences in equilibrium distribution coefficients (k₀). For this compound (k₀ = 0.2377), optimize parameters:
- Zone travel rate : 2–5 cm/h to maximize impurity migration.
- Zone length : 20–30% of the total sample length.
- Passes : ≥10 cycles for significant purity improvement.
Complementary techniques include preparative HPLC (C18 column, acetonitrile/water mobile phase) or fractional crystallization using ethanol .
Advanced Research Questions
Q. What analytical techniques are most suitable for quantifying trace amounts of this compound in environmental samples?
- Methodological Answer : Use gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) for specificity at sub-ppb levels. Derivatize with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) to enhance volatility. For aqueous samples, employ solid-phase extraction (SPE) with C18 cartridges. Validate with isotope-labeled internal standards (e.g., ¹³C-4-Methyldibenzofuran) to correct matrix effects. Cross-validate via HPLC-UV (λ = 254 nm) with a diode array detector .
Q. How should researchers address discrepancies in reported physicochemical properties (e.g., logP, solubility) of this compound across studies?
- Methodological Answer : Discrepancies often arise from inconsistent experimental conditions. Standardize protocols:
- LogP determination : Use shake-flask method with octanol/water partitioning at 25°C, validated via HPLC retention time correlation.
- Solubility : Measure via gravimetric analysis in triplicate, controlling temperature (±0.1°C) and agitation speed.
Cross-reference computational predictions (e.g., COSMO-RS) and ensure purity >98% (verified by NMR and elemental analysis) to minimize batch variability .
Q. What computational modeling approaches are validated for predicting the environmental fate of this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) with the B3LYP/6-311+G(d,p) basis set predicts degradation pathways and photolysis rates. For environmental persistence, use EPI Suite™ to estimate biodegradation half-lives. Molecular dynamics (MD) simulations (AMBER force field) model interactions with soil organic matter. Validate predictions against experimental data from soil microcosm studies .
Data Contradiction Analysis
Q. How can researchers reconcile conflicting data on the toxicity profile of this compound in aquatic ecosystems?
- Methodological Answer : Discrepancies may stem from species-specific sensitivity or exposure duration. Conduct standardized OECD 202 (Daphnia magna) and OECD 203 (fish acute toxicity) tests under controlled conditions. Compare EC₅₀ values across studies using meta-analysis (PRISMA guidelines) to identify confounding variables (e.g., pH, dissolved organic carbon). Apply Hill’s criteria for causality assessment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
